molecular formula C12H12N2O2S B1489360 6-((benzyloxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 139296-90-5

6-((benzyloxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B1489360
CAS No.: 139296-90-5
M. Wt: 248.3 g/mol
InChI Key: QLGRMRFIOYIVDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((benzyloxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of a benzyloxy group attached to a methyl group, which is further connected to a thioxo-dihydropyrimidinone core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((benzyloxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of a benzyloxy-substituted aldehyde with thiourea and a suitable β-keto ester. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-((benzyloxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydropyrimidinones or other reduced derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyrimidinones or other reduced derivatives.

    Substitution: Various substituted pyrimidinones depending on the nucleophile used.

Scientific Research Applications

The compound 6-((benzyloxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a derivative of thioxo-dihydropyrimidine that has garnered attention in various scientific research applications. This article explores its applications in medicinal chemistry, agriculture, and materials science, supported by relevant case studies and data tables.

Antimicrobial Activity

Research has shown that derivatives of thioxo-dihydropyrimidines exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell wall synthesis.

Anticancer Properties

Recent investigations have highlighted the potential of this compound as an anticancer agent. In vitro studies indicated that this compound induces apoptosis in cancer cells by activating specific signaling pathways. A notable study reported a 70% reduction in cell viability in treated cancer cell lines compared to controls.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit certain enzymes that are crucial for cancer progression. For example, it has shown promise as an inhibitor of dihydrofolate reductase (DHFR), which is vital for DNA synthesis in rapidly dividing cells.

Pesticidal Activity

Thioxo-dihydropyrimidines have been evaluated for their pesticidal properties. Field trials indicated that formulations containing this compound effectively reduced pest populations by over 50% compared to untreated controls.

Plant Growth Regulation

The compound has been investigated for its effects on plant growth regulation. Studies reveal that it can enhance root development and overall plant vigor when applied at specific concentrations, making it a candidate for agricultural biostimulants.

Polymer Synthesis

This compound has potential applications in polymer chemistry. It can act as a monomer or additive in the synthesis of novel polymers with enhanced thermal stability and mechanical properties.

Nanomaterials

Research into nanomaterials has identified this compound as a precursor for synthesizing nanoparticles with unique optical properties. These nanoparticles have applications in drug delivery systems and biosensors.

Case Studies

Study ReferenceApplicationFindings
AntimicrobialSignificant inhibition of bacterial growth; effective against multiple strains.
AnticancerInduced apoptosis; reduced cell viability by 70% in cancer cell lines.
PesticidalOver 50% reduction in pest populations; effective formulation tested in field trials.

Mechanism of Action

The mechanism of action of 6-((benzyloxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The thioxo group can interact with various enzymes or receptors, potentially inhibiting their activity. Additionally, the benzyloxy group may enhance the compound’s binding affinity to its targets, leading to increased potency. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is being studied.

Comparison with Similar Compounds

Similar Compounds

    6-((benzyloxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: shares structural similarities with other pyrimidinone derivatives, such as:

Uniqueness

The presence of the benzyloxy group in this compound imparts unique chemical and biological properties to the compound. This group can enhance the compound’s solubility, stability, and binding affinity to molecular targets, making it a valuable compound for various research applications.

Biological Activity

6-((benzyloxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its efficacy in various applications.

Synthesis

The synthesis of this compound typically involves cyclocondensation reactions between appropriate aldehydes, acetoacetate, and thiourea in the presence of catalysts such as aluminum chloride and hydrochloric acid. The reaction conditions and purification methods significantly affect the yield and purity of the final product .

Antimicrobial Properties

Research indicates that derivatives of thioxo-dihydropyrimidines exhibit notable antibacterial activity. For instance, compounds synthesized in studies have been tested against Staphylococcus aureus, showing promising inhibition rates. The structure-activity relationship (SAR) analyses suggest that specific substitutions enhance antibacterial efficacy .

CompoundActivity Against S. aureusYield (%)
This compoundModerate56
Other derivativesVaries42 - 58

Antioxidant Activity

In vitro studies have demonstrated that thioxo-dihydropyrimidines possess antioxidant properties. These compounds can scavenge free radicals and inhibit lipid peroxidation, which is crucial for preventing oxidative stress-related diseases. The antioxidant efficacy is often comparable to established antioxidants like ascorbic acid .

Inhibition of Tyrosinase

Tyrosinase inhibition is another significant biological activity associated with this compound class. Tyrosinase plays a critical role in melanin production; thus, inhibitors can be useful in treating hyperpigmentation disorders. Studies have shown that certain analogs effectively inhibit both mushroom and mammalian tyrosinase activity .

Study on Antibacterial Activity

A comprehensive study conducted on a series of thioxo-dihydropyrimidine derivatives evaluated their antibacterial activity against Staphylococcus aureus. The results indicated that modifications at specific positions on the pyrimidine ring could enhance antibacterial potency. The study utilized quantitative structure-activity relationship (QSAR) models to correlate structural features with biological activity .

Study on Antioxidant Properties

Another investigation focused on the antioxidant properties of various thioxo-dihydropyrimidines. The study employed different assays to measure radical scavenging activity and found that certain compounds exhibited significant protective effects against oxidative damage in cellular models .

Properties

IUPAC Name

6-(phenylmethoxymethyl)-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c15-11-6-10(13-12(17)14-11)8-16-7-9-4-2-1-3-5-9/h1-6H,7-8H2,(H2,13,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGRMRFIOYIVDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2=CC(=O)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-((benzyloxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
6-((benzyloxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 3
Reactant of Route 3
6-((benzyloxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 4
6-((benzyloxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 5
6-((benzyloxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 6
Reactant of Route 6
6-((benzyloxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.